4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile
CAS No.: 268548-74-9
Cat. No.: VC20764119
Molecular Formula: C26H24N4
Molecular Weight: 392.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 268548-74-9 |
|---|---|
| Molecular Formula | C26H24N4 |
| Molecular Weight | 392.5 g/mol |
| IUPAC Name | 2-amino-4-(3-tritylimidazol-4-yl)butanenitrile |
| Standard InChI | InChI=1S/C26H24N4/c27-18-24(28)16-17-25-19-29-20-30(25)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,19-20,24H,16-17,28H2 |
| Standard InChI Key | PHLZJGQPWCVVBE-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4CCC(C#N)N |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4CCC(C#N)N |
Introduction
4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile is a complex organic compound with the CAS number 268548-74-9. It is primarily used in research settings and is not intended for diagnostic or therapeutic use . The compound's molecular formula is C26H24N4, and it has a molecular weight of approximately 392.5 g/mol .
Synthesis
The synthesis of 4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile involves a multi-step reaction process. The detailed steps are as follows:
-
Step 1: The first step involves a reaction with a yield of 92% in ethanol (Et), using dimethylformamide (DMF) at 20°C.
-
Step 2: The second step uses DIBAL-H in dichloromethane and toluene at -78°C for 0.75 hours, resulting in a 100% yield.
-
Step 3: This step involves two sub-steps. The first sub-step uses aqueous ammonia (aq. NH3) and ammonium chloride (NH4Cl) in methanol at 20°C for 0.67 hours. The second sub-step proceeds for 18 hours at the same temperature, resulting in an 84% yield .
Suppliers and Availability
4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile is available from several suppliers, including Amerigo Scientific and Santa Cruz Biotechnology . The compound is typically used in research settings and is not commercially available for non-research purposes.
Storage and Handling
-
Storage: The compound should be stored at -20°C to maintain stability.
-
Handling: It is essential to follow standard laboratory safety protocols when handling this compound, including the use of protective gloves and working in a well-ventilated area.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume